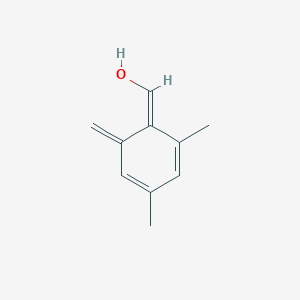
(Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is an organic compound with a unique structure characterized by a cyclohexadiene ring with methylene and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-6-methylene-2,4-cyclohexadien-1-one with a reducing agent to introduce the hydroxyl group, forming the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing polymers, resins, and other advanced materials.
作用機序
The mechanism of action of (Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
(E)-(2,4-Dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)methanol: An isomer with different spatial arrangement.
2,4-Dimethyl-6-methylene-2,4-cyclohexadien-1-one: A precursor in the synthesis of the target compound.
2,4-Dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)ethanol: A similar compound with an ethyl group instead of a hydroxyl group.
Uniqueness
(Z)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is unique due to its specific configuration and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that are not observed in its analogs.
特性
CAS番号 |
107557-19-7 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20168 |
同義語 |
Methanol, (2,4-dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















